Cas no 737008-52-5 (1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine)

1-(4-Methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine is a specialized sulfonyl-substituted aziridine derivative with a reactive isobutene side chain. This compound is notable for its strained three-membered aziridine ring, which confers high reactivity in ring-opening reactions, making it valuable in synthetic organic chemistry for the construction of nitrogen-containing heterocycles. The tosyl (4-methylbenzenesulfonyl) group enhances stability while facilitating selective functionalization. The 2-methylprop-2-en-1-yl substituent introduces an allylic functionality, enabling further derivatization via cross-coupling or polymerization reactions. Its structural features make it useful in medicinal chemistry and materials science for designing bioactive molecules or functional polymers. Proper handling is required due to the inherent reactivity of aziridines.
1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine structure
737008-52-5 structure
Product Name:1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine
CAS No:737008-52-5
MF:C13H17NO2S
MW:251.34458231926
MDL:MFCD33550812
CID:3353284
PubChem ID:11414060
Update Time:2025-10-05

1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine Chemical and Physical Properties

Names and Identifiers

    • AZIRIDINE, 1-[(4-METHYLPHENYL)SULFONYL]-2-(2-METHYL-2-PROPENYL)-
    • 1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine
    • 737008-52-5
    • EN300-27143406
    • 2-(2-Methylallyl)-1-tosylaziridine
    • MDL: MFCD33550812
    • Inchi: 1S/C13H17NO2S/c1-10(2)8-12-9-14(12)17(15,16)13-6-4-11(3)5-7-13/h4-7,12H,1,8-9H2,2-3H3
    • InChI Key: HEHZZQCIQWOJKO-UHFFFAOYSA-N
    • SMILES: N1(S(C2=CC=C(C)C=C2)(=O)=O)CC1CC(C)=C

Computed Properties

  • Exact Mass: 251.09799996Da
  • Monoisotopic Mass: 251.09799996Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 45.5Ų

1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine Pricemore >>

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Additional information on 1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine

1-(4-Methylbenzenesulfonyl)-2-(2-Methylprop-2-en-1-yl)Aziridine: A Comprehensive Overview

The compound with CAS No. 737008-52-5, commonly referred to as 1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines an aziridine ring with a sulfonyl group and an isopropenyl substituent. The aziridine moiety, a three-membered ring containing two carbons and one nitrogen atom, is a key feature of this molecule, contributing to its reactivity and potential applications in drug design.

Recent studies have highlighted the importance of aziridine derivatives in the development of bioactive compounds. The presence of the 4-methylbenzenesulfonyl group in this compound adds significant electronic and steric effects, which can influence its interactions with biological systems. Additionally, the isopropenyl substituent introduces a degree of flexibility and hydrophobicity, which may enhance its pharmacokinetic properties.

The synthesis of 1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine involves a multi-step process that typically begins with the preparation of the aziridine core. This is followed by functionalization with the sulfonyl group and subsequent alkylation to introduce the isopropenyl substituent. Researchers have explored various catalytic systems to optimize the reaction conditions, ensuring high yields and purity of the final product.

One of the most promising applications of this compound lies in its potential as a molecular scaffold for drug discovery. The aziridine ring's inherent reactivity makes it an attractive candidate for further functionalization, enabling the creation of diverse bioactive molecules. Recent advancements in medicinal chemistry have demonstrated that such compounds can exhibit potent inhibitory activity against various enzyme targets, making them valuable leads for therapeutic development.

In terms of toxicity and pharmacokinetics, studies have shown that 1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine exhibits favorable properties for systemic administration. Its lipophilic nature enhances absorption across biological membranes, while its metabolic stability ensures sustained levels in vivo. However, further research is required to fully understand its long-term effects and potential off-target interactions.

The integration of computational chemistry tools has significantly accelerated the exploration of this compound's properties. Molecular docking studies have revealed potential binding modes with key biological targets, providing insights into its mechanism of action. Furthermore, quantum chemical calculations have shed light on the electronic distribution within the molecule, aiding in the rational design of analogs with improved bioactivity.

In conclusion, 1-(4-methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine represents a cutting-edge molecule with vast potential in drug discovery and chemical synthesis. Its unique structure, combined with recent advances in synthetic methodology and computational modeling, positions it as a valuable asset in contemporary research efforts.

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